rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid: is an organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method uses photochemistry to create the bicyclic structure from 1,5-dienes . The reaction conditions often require a mercury lamp, which can be technically challenging due to the need for special equipment and glassware .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety and efficiency on a larger scale .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules due to its strained ring system.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The strained bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity . This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- rac-(1R,4R,5R)-1-(3,4,5-trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- rac-(1R,4R,5R)-1-(4-chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Uniqueness: rac-(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds . The phenyl group can enhance its interaction with aromatic binding sites, potentially leading to distinct biological effects .
Properties
CAS No. |
2307783-97-5 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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